molecular formula C11H12Br2O3 B13687930 Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate

Cat. No.: B13687930
M. Wt: 352.02 g/mol
InChI Key: DDOYXXIJMPDOIB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a 3,5-dibromophenyl group attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dibromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(3,5-Dibromophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).

Scientific Research Applications

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with methoxy groups instead of bromine.

    Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate: Similar structure but with fluorine atoms instead of bromine.

The uniqueness of this compound lies in its bromine atoms, which impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI Key

DDOYXXIJMPDOIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)Br)O

Origin of Product

United States

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